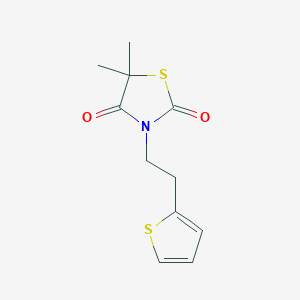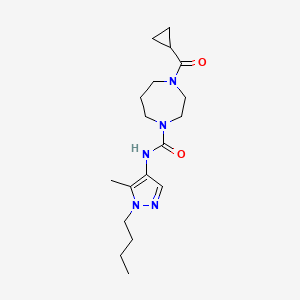![molecular formula C17H16ClNO3 B7670158 2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid](/img/structure/B7670158.png)
2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid is an organic compound that features a chlorobenzoyl group, a phenylethyl group, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid:
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Investigated for its antimicrobial activity.
Uniqueness
2-[(4-Chlorobenzoyl)-(2-phenylethyl)amino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzoyl group and a phenylethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)-(2-phenylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-8-6-14(7-9-15)17(22)19(12-16(20)21)11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKZATDSIAYUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]methyl]phenyl]methanol](/img/structure/B7670078.png)
![3-(1-Methylpyrrol-2-yl)-4-[(1-phenyl-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B7670086.png)
![2-[(4-Methyl-1,3-thiazole-5-carbonyl)-(2-phenylethyl)amino]acetic acid](/img/structure/B7670092.png)
![5-[2-(3-bromo-5-fluorophenoxy)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7670094.png)
![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]imidazol-2-yl]pyrazine](/img/structure/B7670106.png)
![N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide](/img/structure/B7670109.png)
![3-[(5-Fluoro-2-methylphenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7670118.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-phenylethyl)amino]acetic acid](/img/structure/B7670121.png)
![[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7670127.png)


![4-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(1-methylpyrrol-2-yl)morpholine](/img/structure/B7670150.png)

![3-(difluoromethoxy)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7670157.png)
